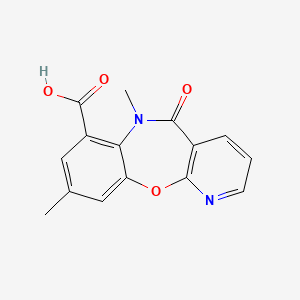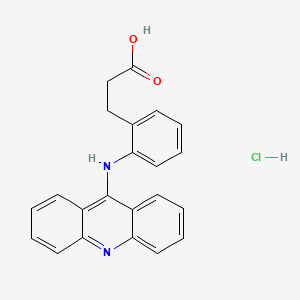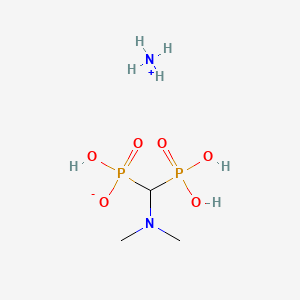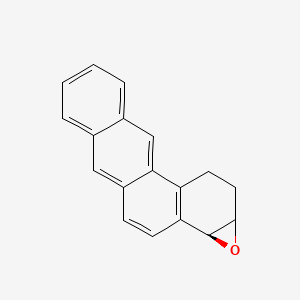
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes an epoxy group and a tetrahydrobenz(a)anthracene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the epoxy group to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce diols.
科学研究应用
Chemistry: In chemistry, (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and other nucleic acids makes it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focus of research.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and interfere with replication and transcription processes. This binding can lead to the formation of DNA adducts, which can trigger cellular responses such as apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
相似化合物的比较
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Benzo(a)pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific epoxy group and tetrahydrobenz(a)anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological macromolecules sets it apart from other similar compounds.
属性
CAS 编号 |
89618-18-8 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
(7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17?,18-/m0/s1 |
InChI 键 |
GUFITYJDZKTZBJ-ZVAWYAOSSA-N |
手性 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]5C1O5 |
规范 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


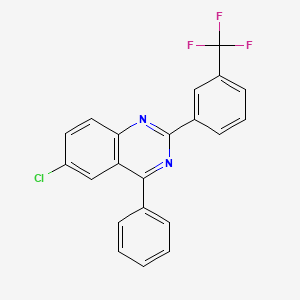
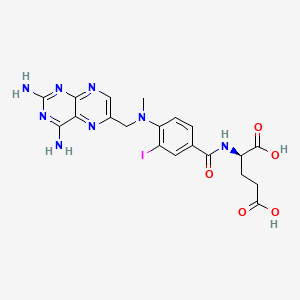
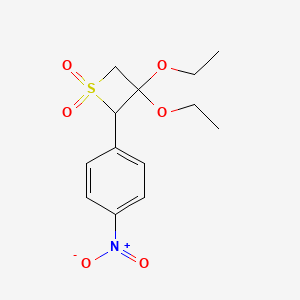
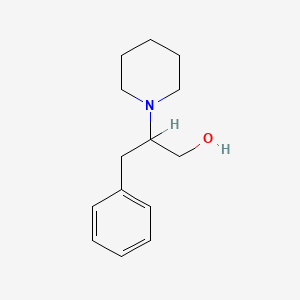
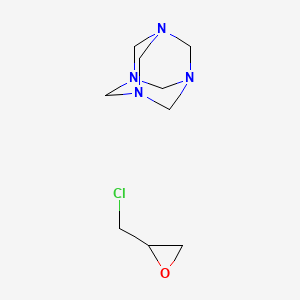
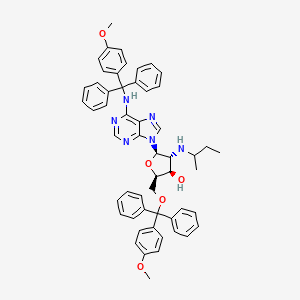
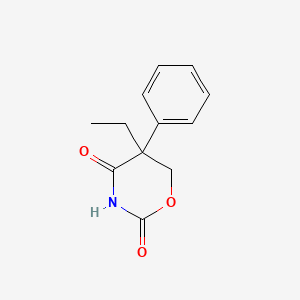

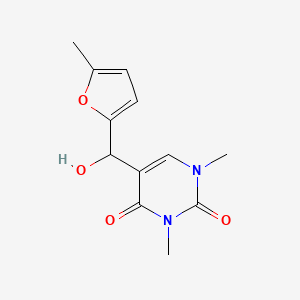
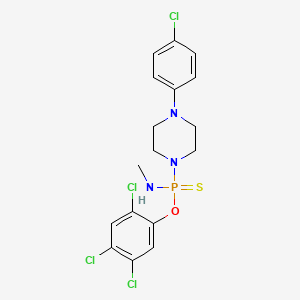
methanone](/img/structure/B12791111.png)
